

# Analysis of 1,3,5-Triazinane Crystal Structures: A Technical Guide

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## Compound of Interest

Compound Name: 1,3,5-tribenzyl-1,3,5-triazinane

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This technical guide provides a comprehensive overview of the crystal structure analysis of 1,3,5-triazinane derivatives, a core scaffold in various pharmacologically active compounds. Due to the limited availability of public crystallographic data for **1,3,5-tribenzyl-1,3,5-triazinane**, this document will use the closely related and structurally characterized N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide as a representative example to illustrate the principles of data presentation, experimental protocols, and analytical workflows.

## Introduction to 1,3,5-Triazinane Derivatives

The 1,3,5-triazinane ring is a six-membered heterocycle containing alternating nitrogen and carbon atoms. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

## Crystallographic Data Presentation

The crystallographic data for a representative 1,3,5-triazinane derivative, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, is summarized below. This data provides insights into the geometry and bonding of the triazinane ring system.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter	Value
Empirical Formula	C <sub>10</sub> H <sub>12</sub> ClN <sub>5</sub> O <sub>2</sub>
Formula Weight	269.70
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	8.085(2) Å
b	12.029(4) Å
c	12.553(4) Å
α	90°
β	99.89(3)°
γ	90°
Volume	1200.4(7) Å <sup>3</sup>
Z	4
Calculated Density	1.494 Mg/m <sup>3</sup>
Absorption Coefficient	0.354 mm <sup>-1</sup>
F(000)	560

Table 2: Selected Bond Lengths (Å)

Bond	Length	Bond	Length
N(1)-C(1)	1.463(4)	N(3)-C(2)	1.465(4)
N(1)-C(2)	1.468(4)	N(4)-C(3)	1.328(4)
N(2)-C(1)	1.466(4)	N(5)-N(4)	1.365(3)
N(2)-C(3)	1.341(4)	O(1)-N(5)	1.238(3)
N(3)-C(1)	1.462(4)	O(2)-N(5)	1.232(3)

Table 3: Selected Bond Angles (°)

Atoms	Angle	Atoms	Angle
C(1)-N(1)-C(2)	111.4(2)	C(1)-N(3)-C(2)	111.5(2)
C(1)-N(2)-C(3)	116.3(2)	C(3)-N(4)-N(5)	120.3(2)
N(1)-C(1)-N(2)	109.8(2)	O(2)-N(5)-O(1)	121.3(3)
N(1)-C(1)-N(3)	109.9(2)	O(2)-N(5)-N(4)	119.0(3)
N(3)-C(1)-N(2)	110.0(2)	O(1)-N(5)-N(4)	119.7(3)
N(1)-C(2)-N(3)	110.1(2)	N(2)-C(3)-N(4)	123.0(3)

Data for Tables 1, 2, and 3 is derived from the crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide.[1]

## Experimental Protocols

The determination of a crystal structure, such as that of a 1,3,5-triazinane derivative, follows a well-defined experimental workflow.

## Synthesis and Crystallization

- Synthesis: The target 1,3,5-triazinane compound is synthesized according to established organic chemistry protocols. For instance, **1,3,5-tribenzyl-1,3,5-triazinane** can be synthesized by reacting benzyl chloride with ammonia and formaldehyde.[2]

- **Purification:** The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity, which is essential for growing high-quality single crystals.
- **Crystallization:** Single crystals suitable for X-ray diffraction are grown. Common methods include:
  - **Slow Evaporation:** A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
  - **Solvent Diffusion:** A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the solubility and promotes crystal growth.
  - **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the compound's solution, inducing crystallization.

## X-ray Diffraction Data Collection

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.

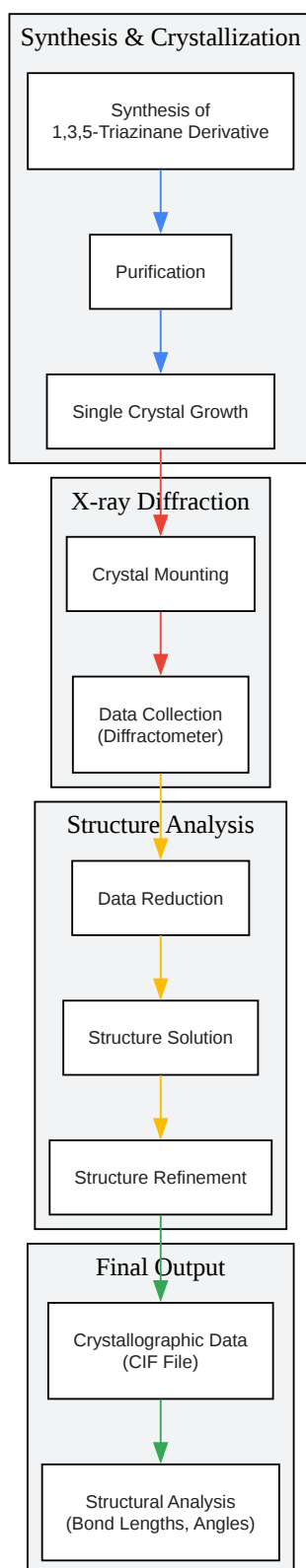
## Structure Solution and Refinement

- **Data Reduction:** The collected diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

- **Structure Solution:** The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
- **Structure Refinement:** The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

## Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a 1,3,5-triazinane derivative.



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